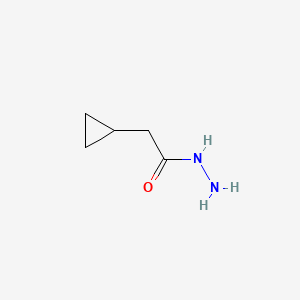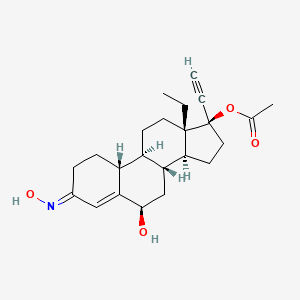
2-Cyclopropylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylacetohydrazide is a chemical compound with the molecular formula C5H10N2O and a molecular weight of 114.15 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 2-Cyclopropylacetohydrazide is1S/C5H10N2O/c6-7-5(8)3-4-1-2-4/h4H,1-3,6H2,(H,7,8) . This indicates the presence of a cyclopropyl group attached to an acetohydrazide moiety. Physical And Chemical Properties Analysis
2-Cyclopropylacetohydrazide is a powder that is stored at room temperature . Its physical and chemical properties would be influenced by its molecular structure, particularly the presence of the cyclopropyl and acetohydrazide groups .Scientific Research Applications
Phenylcyclopropylamine Derivatives : trans-2-Phencylcyclopropylamine (2-PCPA), a derivative with structural similarities to 2-Cyclopropylacetohydrazide, is a potent antidepressant influencing monoamine neurotransmitter levels by inhibiting monoamine oxidases (MAOs). It also affects depression-associated pathophysiological pathways, potentially serving as a structural scaffold for mechanism-based inhibitors of various enzymes, including lysine-specific demethylase 1 (LSD1), a target for cancer chemotherapy (Khan, Suzuki, & Miyata, 2013).
Cyclooxygenase 2 (COX-2) Inhibitors : Research has highlighted the importance of COX-2 inhibitors, such as 2-Cyclopropylacetohydrazide derivatives, in treating or preventing a range of diseases, including inflammation, pain, and potentially cancer, due to their reduced gastrointestinal side-effects compared to traditional NSAIDs (Marnett & Kalgutkar, 1999).
Anti-proliferative Heterocyclic Compounds : 2-Cyanoacetohydrazide, closely related to 2-Cyclopropylacetohydrazide, has been used in synthesizing various heterocyclic compounds with in-vitro anti-proliferative activity against human epithelial cell lines. This indicates potential applications in cancer treatment (Hekal, Ali, & El‐Azm, 2020).
Alzheimer’s Disease Research : Inhibitors of cyclo-oxygenase–2, which include derivatives of 2-Cyclopropylacetohydrazide, have been investigated for their potential effects in slowing the progression of dementia in Alzheimer’s disease, although results have been inconclusive (Reines et al., 2004).
Cancer Chemotherapy and Immunology : Compounds such as 2-Cyclopropylacetohydrazide have potential applications in the field of cancer chemotherapy and immunology. Studies have focused on the pharmacology of drugs like cyclophosphamide and ifosfamide, highlighting the role of metabolism in determining their therapeutic index (Boddy & Yule, 2000).
Breast and CNS Cytotoxic Activity : Research into cyclo (Nα-dipicolinoyl) pentapeptide, structurally related to 2-Cyclopropylacetohydrazide, has shown cytotoxic activity in breast and CNS cell lines, as well as ionophoric specificity, suggesting potential in cancer treatment and ion transport modulation (Abo-Ghalia & Amr, 2004).
Breast Cancer Management : The role of COX-2 inhibitors, which may include 2-Cyclopropylacetohydrazide derivatives, in the management of breast cancer has been explored, focusing on the biochemistry of COX-2 and the anticancer effect of its inhibitors (Regulski et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that hydrazides, a class of compounds to which 2-cyclopropylacetohydrazide belongs, often act by forming covalent bonds with their targets, which can lead to changes in the target’s function .
Pharmacokinetics
As a small molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution in the body, metabolism, and excretion would depend on its chemical properties, including its solubility, stability, and reactivity .
Result of Action
The molecular and cellular effects of 2-Cyclopropylacetohydrazide’s action are currently unknown due to the lack of research on this compound
properties
IUPAC Name |
2-cyclopropylacetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-7-5(8)3-4-1-2-4/h4H,1-3,6H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPVKNZZLIICEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55277-83-3 |
Source


|
| Record name | 2-cyclopropylacetohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(4R)-4-[(1r,3r,5r,10s,12s,13r,17r)-3,12-dihydroxy-1,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylsulfonyloxysodium](/img/structure/B591244.png)

![(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B591246.png)


![(4R)-4-[(5R,7R,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoicacid](/img/structure/B591253.png)


![Methylamine hydrochloride, [methyl-3H]](/img/structure/B591257.png)

![(3R,8AS)-3-Methoxyhexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B591263.png)